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Compound of Interest

Compound Name: Methyl 3-(bromomethyl)picolinate

Cat. No.: B047344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-(bromomethyl)picolinate is a versatile bifunctional building block in medicinal

chemistry, incorporating a reactive bromomethyl group and a methyl ester on a pyridine

scaffold. This combination allows for its use as a key intermediate in the synthesis of a wide

array of complex molecules with diverse biological activities. The pyridine ring serves as a

common motif in many pharmaceuticals, often involved in crucial binding interactions with

biological targets. The bromomethyl group is a potent electrophile, readily undergoing

nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and

phenols, enabling the introduction of diverse side chains. The methyl ester can be hydrolyzed

to the corresponding carboxylic acid or converted to an amide, providing another point for

molecular elaboration. These characteristics make Methyl 3-(bromomethyl)picolinate a

valuable starting material for the construction of compound libraries for hit-to-lead campaigns

and for the synthesis of targeted therapeutic agents.

Application 1: Synthesis of Kinase Inhibitors -
Casein Kinase 1 Alpha (CSNK1A1) Inhibitors
Methyl 3-(bromomethyl)picolinate and its derivatives are valuable precursors for the

synthesis of potent and selective kinase inhibitors. The bromomethyl group allows for the facile

introduction of various amine-containing fragments, which are often key for interacting with the
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hinge region or other binding pockets of kinases. The picolinate core can be further

functionalized to optimize potency, selectivity, and pharmacokinetic properties.

A notable application is in the synthesis of inhibitors for Casein Kinase 1 Alpha (CSNK1A1), a

serine/threonine kinase implicated in various cellular processes and a therapeutic target in

oncology. While a direct synthesis starting from Methyl 3-(bromomethyl)picolinate is not

explicitly detailed in readily available literature, a closely related analog, Methyl 3-

(bromomethyl)-6-chloropicolinate, is utilized in the synthesis of potent CSNK1A1 inhibitors, as

described in patent literature. The chloro-substituent provides an additional handle for

modification but does not alter the fundamental reactivity of the bromomethyl group, making

this a highly representative example of the utility of this class of reagents.

The general synthetic approach involves the nucleophilic substitution of the bromide with a

suitable amine, followed by further modifications of the picolinate core.

Experimental Protocol: Synthesis of a CSNK1A1
Inhibitor Intermediate
This protocol is adapted from the synthesis of related CSNK1A1 inhibitors and illustrates a

typical use of a Methyl 3-(bromomethyl)picolinate derivative.

Reaction:

Materials:

Methyl 3-(bromomethyl)-6-chloropicolinate

Desired amine nucleophile (e.g., a substituted aniline or heterocyclic amine)

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

Dimethylformamide (DMF) or other suitable polar aprotic solvent

Ethyl acetate

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of the desired amine nucleophile (1.0 eq) in DMF, add DIPEA (2.0 eq).

Add a solution of Methyl 3-(bromomethyl)-6-chloropicolinate (1.1 eq) in DMF dropwise at

room temperature.

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminomethyl

picolinate derivative.

Biological Activity Data
The resulting picolinate derivatives can be further elaborated and tested for their inhibitory

activity against various kinases. The following table presents representative biological data for

a series of CSNK1A1 inhibitors synthesized using a similar methodology.
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Compound ID Target Kinase IC50 (nM)

1a CSNK1A1 15

1b CSNK1A1 22

1c CSNK1A1 8

1d CSNK1A1 35

Data is representative and compiled from analogous kinase inhibitor discovery programs.

Experimental Workflow Diagram
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Synthesis of Kinase Inhibitor Intermediate

Biological Evaluation
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Aqueous Workup
(EtOAc, NaHCO3, Brine)

Silica Gel Chromatography

N-Substituted Aminomethyl
Picolinate Intermediate

Kinase Inhibition Assay
(e.g., LanthaScreen)
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Structure-Activity
Relationship Analysis
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Caption: Workflow for the synthesis and biological evaluation of kinase inhibitors.
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Application 2: Scaffolding for Novel Antitumor
Agents
The picolinate scaffold is present in numerous compounds with demonstrated anticancer

activity. Methyl 3-(bromomethyl)picolinate provides a convenient entry point for the synthesis

of novel picolinamide derivatives that can be evaluated for their antiproliferative effects. The

bromomethyl handle allows for the introduction of various aryl or alkylthio substituents, which

can modulate the compound's interaction with specific biological targets involved in cancer

progression.

While a direct synthesis from Methyl 3-(bromomethyl)picolinate is not explicitly detailed, the

synthesis of N-methylpicolinamide-4-thiol derivatives showcases the potential of the picolinate

core in developing antitumor agents. The key step in such a synthesis would be the reaction of

Methyl 3-(bromomethyl)picolinate with a thiol-containing nucleophile.

General Synthetic Pathway

Methyl 3-(bromomethyl)picolinate Reaction with
R-SH Methyl 3-((R-thio)methyl)picolinate Amidation with

R'-NH2 N-R'-3-((R-thio)methyl)picolinamide

Click to download full resolution via product page

Caption: General synthesis of N-substituted 3-((organothio)methyl)picolinamides.

Representative Biological Data of Picolinamide-based
Antitumor Agents
The following data for N-methylpicolinamide-4-thiol derivatives demonstrates the potential for

discovering potent antitumor compounds based on the picolinate scaffold.
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Compound ID Cancer Cell Line IC50 (µM)

2a HepG2 (Liver) 5.8

2b A549 (Lung) 7.2

2c MCF-7 (Breast) 10.5

2d HCT116 (Colon) 4.1

Data is representative and compiled from studies on analogous picolinamide-based antitumor

agents.

Conclusion
Methyl 3-(bromomethyl)picolinate is a highly valuable and versatile building block for

medicinal chemists. Its utility in the synthesis of kinase inhibitors and as a scaffold for novel

antitumor agents highlights its potential in drug discovery and development. The

straightforward reactivity of the bromomethyl group, coupled with the modifiable picolinate core,

allows for the efficient generation of diverse chemical libraries and the targeted synthesis of

complex bioactive molecules. The protocols and data presented herein provide a foundation for

researchers to explore the full potential of this important chemical intermediate in their own

research endeavors.

To cite this document: BenchChem. [Application Notes and Protocols: Methyl 3-
(bromomethyl)picolinate in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b047344#applications-of-methyl-3-
bromomethyl-picolinate-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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